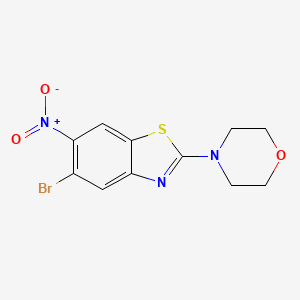
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with bromine, morpholine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and morpholine.
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide and bromine to form 5-bromo-2-mercaptobenzothiazole.
Nitration: The brominated benzothiazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Morpholine Substitution: Finally, the nitro-substituted benzothiazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.
Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.
Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.
科学的研究の応用
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)aniline
- 5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine
Uniqueness
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both nitro and morpholine groups on the benzothiazole core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
生物活性
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a bromine atom, a nitro group, and a morpholine ring. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that it acts in a dose-dependent manner, leading to increased cell death in treated populations .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Candida albicans | 25 | Fungicidal |
Mechanism of Action : The antimicrobial activity is believed to arise from the disruption of microbial cell membranes and interference with nucleic acid synthesis. The compound's efficacy varies significantly among different microbial species .
Case Studies
- Anticancer Study : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to a significant reduction in cell viability at concentrations as low as 10 μM. Apoptosis was confirmed through increased caspase activity and morphological changes observed under microscopy .
- Antimicrobial Efficacy : In an investigation into its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong bactericidal activity that could be leveraged for therapeutic applications .
特性
分子式 |
C11H10BrN3O3S |
|---|---|
分子量 |
344.19 g/mol |
IUPAC名 |
4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |
InChIキー |
PRTYUYPIZTXEFL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















